

AC-265347: A Technical Guide on its Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: AC-265347

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Introduction

AC-265347 is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) and biased agonist of the calcium-sensing receptor (CaSR).^{[1][2]} Structurally distinct from earlier calcimimetics like cinacalcet, **AC-265347** has garnered significant interest for its unique pharmacological profile and potential therapeutic applications, particularly in hyperparathyroidism and neuroblastoma.^{[3][4]} This technical guide provides an in-depth overview of the pharmacology and currently available toxicological information on **AC-265347**, with a focus on its mechanism of action, preclinical efficacy, and safety profile.

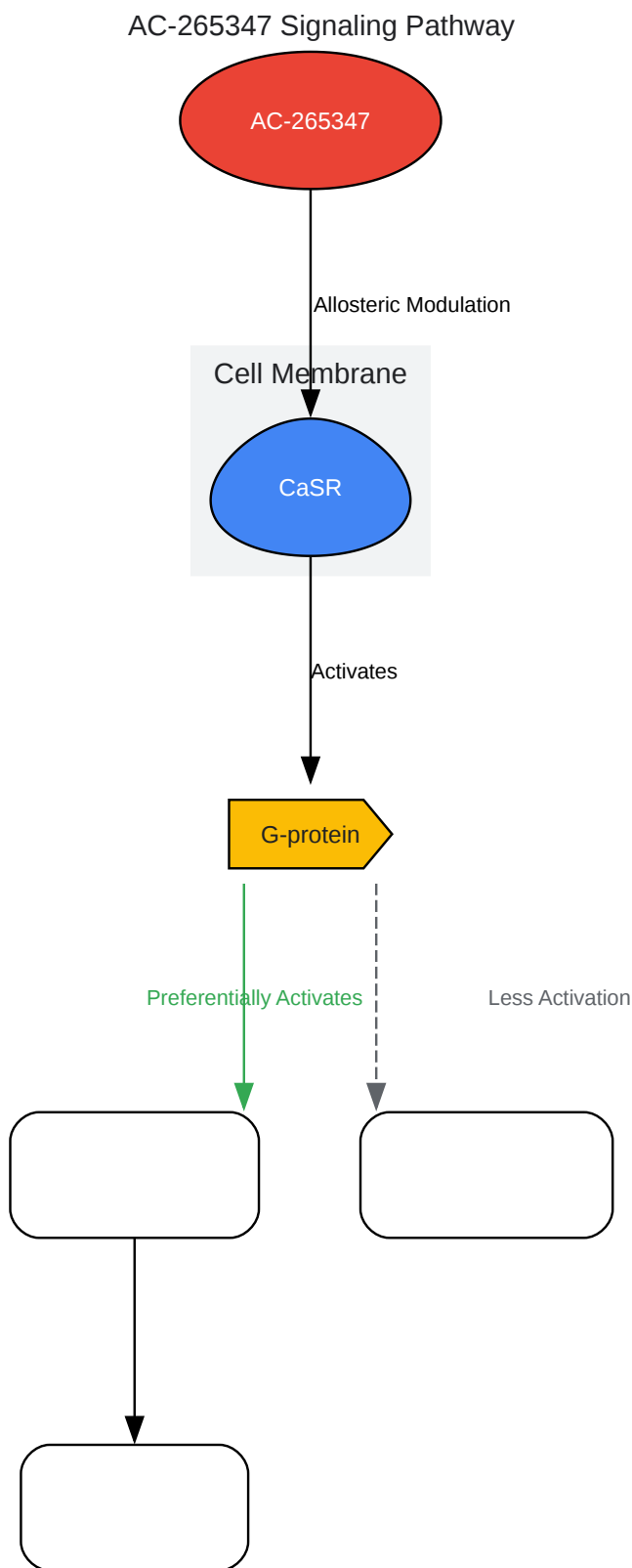
Pharmacology

Mechanism of Action

AC-265347 is a potent allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.^{[1][2]} Unlike orthosteric agonists that bind to the primary ligand binding site, **AC-265347** binds to an allosteric site on the receptor, enhancing its sensitivity to extracellular calcium.^[1]

A key feature of **AC-265347** is its biased agonism. It preferentially activates the G-protein-mediated signaling pathway leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), while having a less pronounced effect on intracellular calcium

mobilization.[1] This biased signaling is thought to contribute to its distinct pharmacological effects and potentially improved side-effect profile compared to other CaSR modulators.[1][3]



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Figure 1: Biased signaling pathway of **AC-265347** at the CaSR.

Pharmacodynamics

- In Vitro Potency: **AC-265347** demonstrates high potency in in vitro assays. In cellular proliferation assays, it activated CaSR signaling with a potency of 30 nM, and in phosphatidylinositol (PI) hydrolysis assays, the potency was 10 nM.[2] The S-enantiomer, (S)-**AC-265347**, is approximately 10- to 20-fold more potent than the R-enantiomer.[2]
- Preclinical Efficacy:
 - Hyperparathyroidism: In rat models, **AC-265347** and its enantiomers effectively reduced serum parathyroid hormone (PTH) levels, with a potency that correlated with their in vitro activities.[2]
 - Neuroblastoma: In preclinical models of neuroblastoma, **AC-265347** has been shown to inhibit tumor growth by inducing cellular differentiation.[3][4] This anti-tumor effect is achieved without causing significant hypocalcemia, a dose-limiting side effect of other calcimimetics like cinacalcet.[3][4]

Pharmacokinetics

AC-265347 is orally active, and its plasma concentrations have been shown to correlate well with its pharmacodynamic effects on serum PTH in rats.[2] A significant advantage of **AC-265347** over cinacalcet is that it does not inhibit the cytochrome P450 isoenzyme CYP2D6, a major enzyme involved in drug metabolism.[2] This suggests a lower potential for drug-drug interactions.

Toxicology Profile

A comprehensive public toxicology profile for **AC-265347** is not currently available. The existing literature primarily focuses on its pharmacological effects and highlights its improved safety with respect to calcium homeostasis.

- Hypocalcemia: A notable toxicological advantage of **AC-265347** is its reduced propensity to cause hypocalcemia compared to cinacalcet.[3][4] In a study with healthy athymic mice

treated with 10 mg/kg of **AC-265347**, no other toxicities were observed.

- Cytotoxicity: In vitro studies on neuroblastoma cell lines have indicated that **AC-265347** does not exert a significant cytotoxic effect.[\[3\]](#)

Information regarding acute, chronic, genetic, and reproductive toxicity has not been identified in the public domain.

Quantitative Data Summary

Parameter	Value	Species/System	Reference
In Vitro Potency			
CaSR Activation (Cell Proliferation)	30 nM	Human CaSR	[2]
PI Hydrolysis	10 nM	Human CaSR	[2]
Preclinical Efficacy			
Serum PTH Reduction	Potency correlates with in vitro activity	Rat	[2]
Neuroblastoma Tumor Growth	Inhibition by inducing differentiation	Mouse Xenograft	[3] [4]
Safety			
CYP2D6 Inhibition	No inhibition	In vitro	[2]
Hypocalcemia	No significant effect at therapeutic doses	Mouse	[3] [4]

Experimental Protocols

In Vivo Neuroblastoma Mouse Model

Neuroblastoma Xenograft Workflow

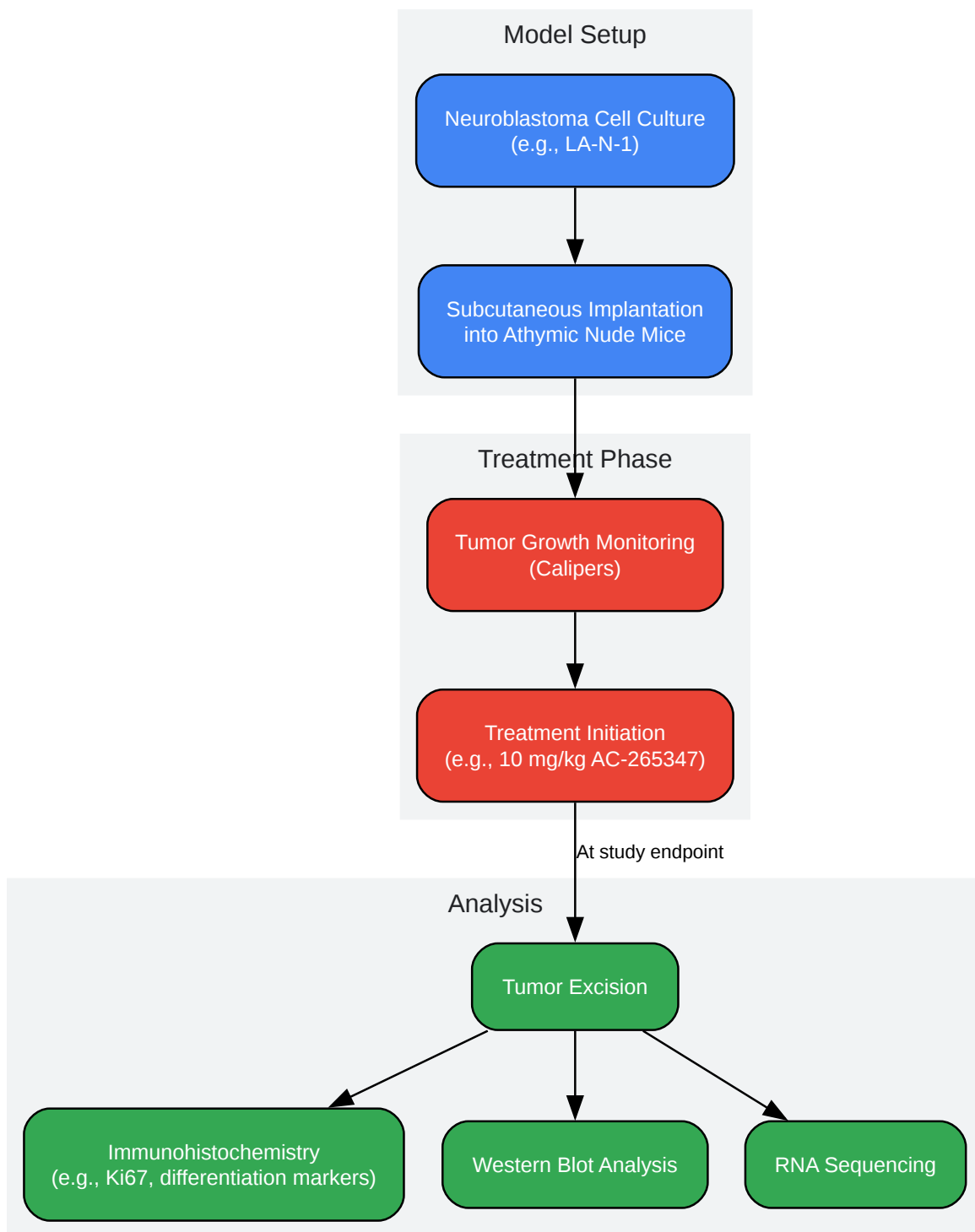
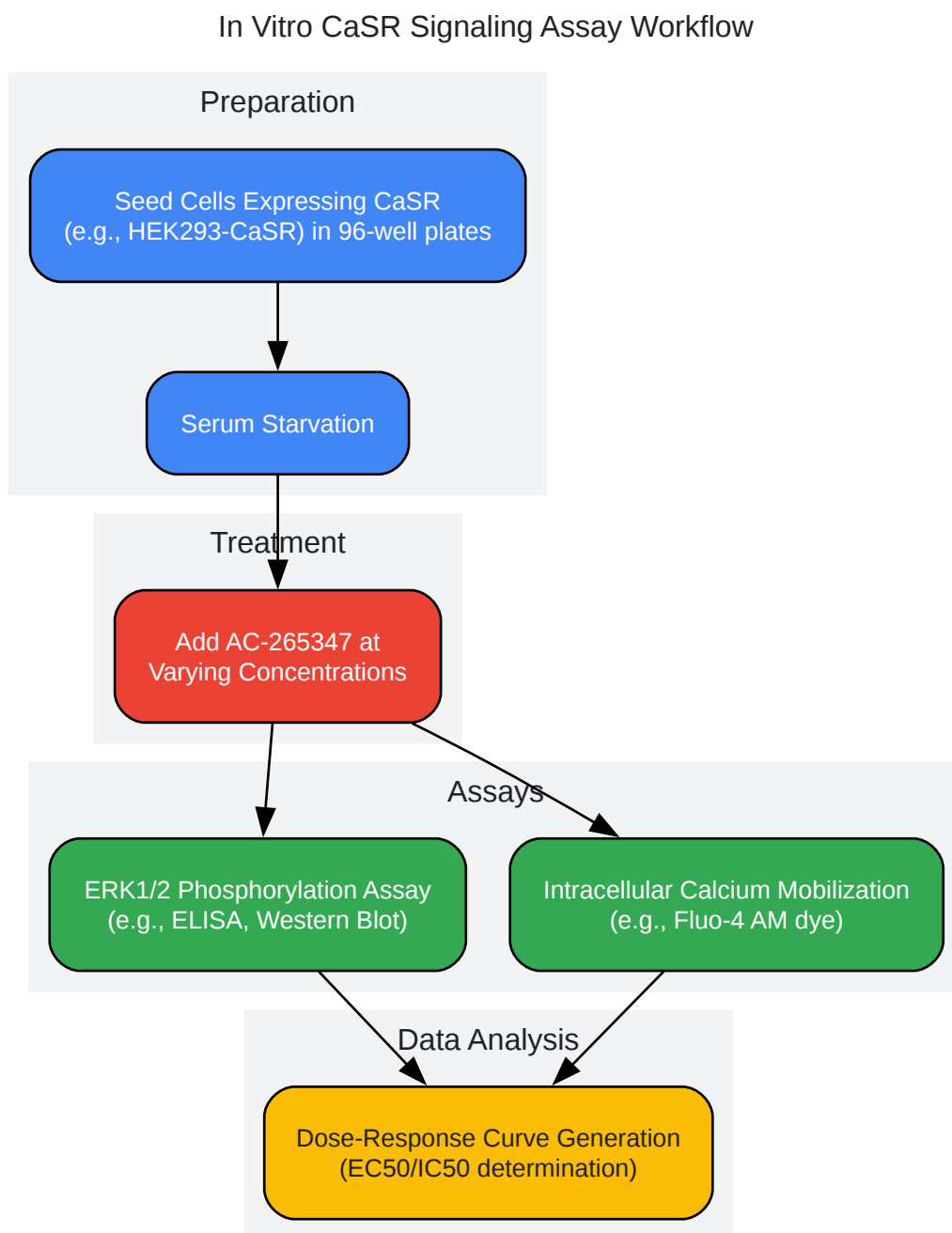
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Figure 2: Workflow for in vivo neuroblastoma xenograft studies.

- Cell Lines: Human neuroblastoma cell lines (e.g., LA-N-1) are cultured in appropriate media.
- Animal Model: Athymic nude mice are typically used.
- Tumor Implantation: Cultured neuroblastoma cells are implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a specified size, mice are treated with **AC-265347** (e.g., 10 mg/kg, orally or intraperitoneally) or vehicle control.
- Monitoring: Tumor volume is measured regularly using calipers. Animal well-being is monitored throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation and differentiation markers, and molecular analyses such as RNA sequencing.

In Vitro CaSR Signaling Assays



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Figure 3: General workflow for in vitro CaSR signaling assays.

- Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 cells) are cultured to confluence in 96-well plates.
- ERK1/2 Phosphorylation Assay:

- Cells are serum-starved prior to the experiment.
- Cells are treated with varying concentrations of **AC-265347** for a specified time.
- Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods like ELISA or Western blotting.
- Intracellular Calcium Mobilization Assay:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Baseline fluorescence is measured.
 - **AC-265347** is added, and the change in fluorescence, indicative of intracellular calcium levels, is monitored in real-time using a plate reader.

Conclusion

AC-265347 is a promising pharmacological agent with a unique mechanism of action as a biased agonist and positive allosteric modulator of the CaSR. Its preclinical efficacy in models of hyperparathyroidism and neuroblastoma, coupled with a favorable safety profile regarding CYP2D6 inhibition and a lower risk of hypocalcemia, highlights its therapeutic potential. However, a comprehensive public toxicology profile is lacking, and further studies are warranted to fully characterize its safety before clinical development can proceed. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.

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References

- 1. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo Intact Tissue Analysis Reveals Alternative Calcium-sensing Behaviors in Parathyroid Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
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